ethyl 4-methyl-2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-propionyl-3-thiophenecarboxylate
Overview
Description
This compound is a derivative of coumarin, a class of organic compounds that are commonly found in nature . Coumarins have been shown to exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-oxidation, and anti-bacterial effects .
Synthesis Analysis
The synthesis of similar coumarin derivatives has been described in the literature . For instance, photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole .Molecular Structure Analysis
The molecular structure of similar coumarin derivatives has been characterized using techniques such as NMR and IR spectroscopy . For example, the structures of novel polysaccharide esters and polyelectrolytes decorated with high amounts of photochemically active chromene moieties were evaluated by means of NMR and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar coumarin derivatives have been studied . For instance, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical and Chemical Properties Analysis
The physical and chemical properties of similar coumarin derivatives have been analyzed . For example, the calculation of DS Photo and DS Cation in mixed 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid–(3-carboxypropyl)trimethylammonium chloride esters of cellulose was carried out on the basis of UV–Vis measurements and elemental analysis .Mechanism of Action
The mechanism of action of similar coumarin derivatives has been investigated. For example, a novel coumarin derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), was found to inhibit the malignant biological behaviors of non-small cell lung cancer (NSCLC) by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .
Future Directions
The future directions for the research and development of similar coumarin derivatives could involve further exploration of their pharmacological activities, as well as the design of smart materials using these compounds . For instance, the photochemistry observed in the study of photoactive cellulose derivatives may be used to control the properties of the new polysaccharide derivatives, which could be of interest in the design of smart materials .
Properties
IUPAC Name |
ethyl 4-methyl-2-[(2-oxochromene-3-carbonyl)amino]-5-propanoylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S/c1-4-14(23)17-11(3)16(21(26)27-5-2)19(29-17)22-18(24)13-10-12-8-6-7-9-15(12)28-20(13)25/h6-10H,4-5H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPWDTQJHPCGOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2=O)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360781 | |
Record name | ETHYL 4-METHYL-2-[(2-OXOCHROMENE-3-CARBONYL)AMINO]-5-PROPANOYL-THIOPHENE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5667-59-4 | |
Record name | ETHYL 4-METHYL-2-[(2-OXOCHROMENE-3-CARBONYL)AMINO]-5-PROPANOYL-THIOPHENE-3-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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